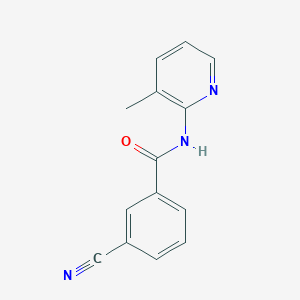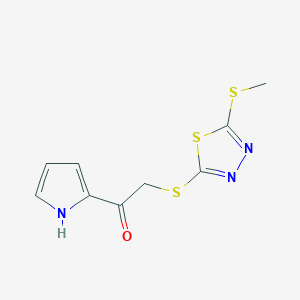![molecular formula C12H7BrN2O2 B14910677 6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)
6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a bromine atom at the 6th position and a carboxylic acid group at the 3rd position, is of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves the bromination of 9H-pyrido[3,4-b]indole-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
6-Methoxy-9H-pyrido[3,4-b]indole: Contains a methoxy group instead of bromine, leading to different chemical and biological properties.
Indole-3-carboxylic acid: Similar structure but without the pyrido ring, affecting its reactivity and applications.
Uniqueness
6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer specific reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H7BrN2O2 |
|---|---|
Molecular Weight |
291.10 g/mol |
IUPAC Name |
6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C12H7BrN2O2/c13-6-1-2-9-7(3-6)8-4-10(12(16)17)14-5-11(8)15-9/h1-5,15H,(H,16,17) |
InChI Key |
SFNAUVOOZZKORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC(=NC=C3N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)

![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)







